molecular formula C21H27N3O5S B2850960 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-47-5

2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2850960
M. Wt: 433.52
InChI Key: YGMAMERDIQIGEE-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, also known as MPESA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPESA is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide' involves the reaction of 3-methoxyphenol with 2-bromoacetyl chloride to form 2-(3-methoxyphenoxy)acetamide. This intermediate is then reacted with 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine to form the final product.

Starting Materials
3-methoxyphenol, 2-bromoacetyl chloride, 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine

Reaction
Step 1: 3-methoxyphenol is reacted with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form 2-(3-methoxyphenoxy)acetamide., Step 2: 2-(3-methoxyphenoxy)acetamide is then reacted with 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product, 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide.

Mechanism Of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is complex and not yet fully understood. However, it is believed that 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide works by inhibiting certain enzymes in the body, including phosphodiesterase and carbonic anhydrase. This inhibition leads to a variety of biochemical and physiological effects, including changes in neurotransmitter levels and vasodilation.

Biochemical And Physiological Effects

2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including changes in neurotransmitter levels, vasodilation, and inhibition of certain enzymes. These effects have been studied in a variety of different contexts, including in vitro and in vivo experiments.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide in lab experiments is its potent inhibitory effects on certain enzymes, which can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, which could have a wide range of therapeutic applications. Another area of interest is the further exploration of 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide's effects on the central nervous system, including its potential as a treatment for depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide and its effects on various biological processes.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and cancer research. In pharmacology, 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. In neuroscience, 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety. In cancer research, 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have anti-tumor properties, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-19-8-5-9-20(16-19)29-17-21(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMAMERDIQIGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

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